![molecular formula C13H21NO2 B2700214 Tert-butyl[(2,5-dimethoxyphenyl)methyl]amine CAS No. 953891-36-6](/img/structure/B2700214.png)

Tert-butyl[(2,5-dimethoxyphenyl)methyl]amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

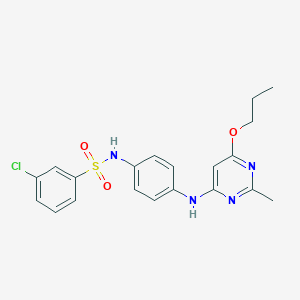

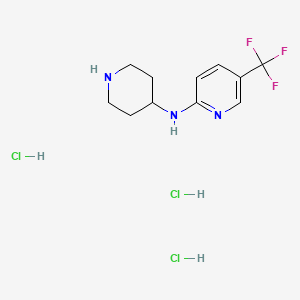

Tert-butyl[(2,5-dimethoxyphenyl)methyl]amine is a chemical compound with the CAS Number: 953891-36-6 . It has a molecular weight of 223.32 . The IUPAC name for this compound is N-(2,5-dimethoxybenzyl)-2-methyl-2-propanamine .

Molecular Structure Analysis

The InChI code for Tert-butyl[(2,5-dimethoxyphenyl)methyl]amine is 1S/C13H21NO2/c1-13(2,3)14-9-10-8-11(15-4)6-7-12(10)16-5/h6-8,14H,9H2,1-5H3 . This indicates that the compound has a complex structure with multiple functional groups.Physical And Chemical Properties Analysis

Tert-butyl[(2,5-dimethoxyphenyl)methyl]amine is a liquid at room temperature .Applications De Recherche Scientifique

Asymmetric Synthesis of Amines

The utilization of tert-butyl and dimethoxyphenyl functionalities in asymmetric synthesis is well-documented. N-tert-butanesulfinyl imines, which share structural motifs with the query compound, serve as versatile intermediates for the asymmetric synthesis of amines. These compounds facilitate the synthesis of a wide range of highly enantioenriched amines, showcasing the importance of tert-butyl and dimethoxyphenyl groups in stereocontrolled synthetic processes (Ellman, Owens, & Tang, 2002).

Catalysis and Ligand Design

Research also highlights the role of tert-butyl and dimethoxyphenyl groups in the design of ligands for catalysis. For instance, tert-butylmethylphosphino groups have been incorporated into rigid P-chiral phosphine ligands, enhancing the enantioselectivity and catalytic activity of rhodium complexes in the asymmetric hydrogenation of functionalized alkenes. This application underscores the significance of these groups in developing new families of ligands for asymmetric catalysis (Imamoto et al., 2012).

Synthetic Organic Chemistry

Tert-butyl phenylazocarboxylates, related to the query compound, are highlighted as versatile building blocks in synthetic organic chemistry. They enable nucleophilic substitutions and radical reactions on the benzene ring, demonstrating the chemical flexibility and utility of tert-butyl and dimethoxyphenyl groups in the synthesis of complex organic molecules (Jasch, Höfling, & Heinrich, 2012).

Materials Science

In materials science, sterically hindered phenols based on tert-butyl groups, similar to the query compound, are used in the synthesis of new tridentate ligands. These compounds demonstrate the role of tert-butyl and dimethoxyphenyl groups in enhancing the stability and reactivity of ligands, which can be crucial for the development of novel materials and catalysts (Lazareva & Zelbst, 2021).

Safety and Hazards

Propriétés

IUPAC Name |

N-[(2,5-dimethoxyphenyl)methyl]-2-methylpropan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-13(2,3)14-9-10-8-11(15-4)6-7-12(10)16-5/h6-8,14H,9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANAEYZIBWBLPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=C(C=CC(=C1)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl[(2,5-dimethoxyphenyl)methyl]amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2700135.png)

![(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2700136.png)

![(NE)-N-[(6-methylpyridazin-3-yl)methylidene]hydroxylamine](/img/structure/B2700138.png)

![(NZ)-N-[3-(1,3-benzodioxol-5-yl)-1,6,6-trimethyl-5,7-dihydroindazol-4-ylidene]hydroxylamine](/img/structure/B2700140.png)

![3-cyclopentyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide](/img/structure/B2700141.png)

![(Z)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)thiophene-2-carboxamide](/img/structure/B2700142.png)

![3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2700151.png)